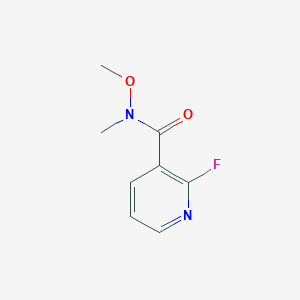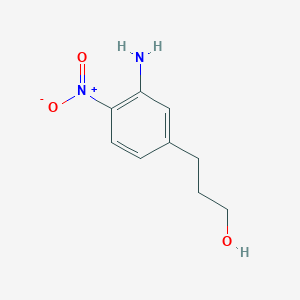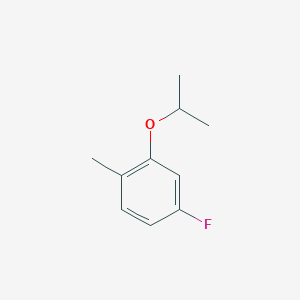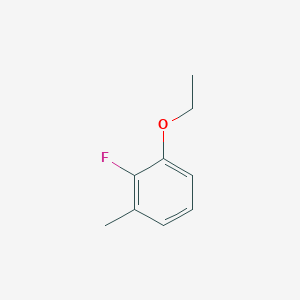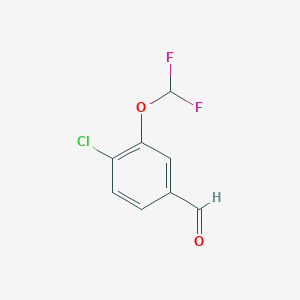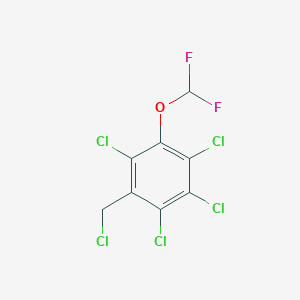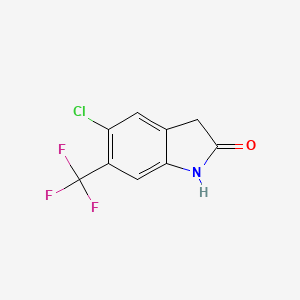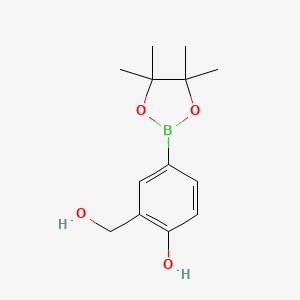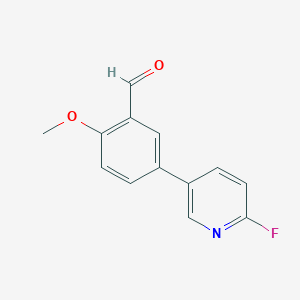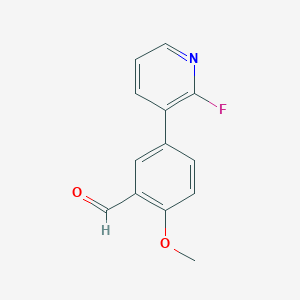![molecular formula C35H44N2S B6322264 Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] CAS No. 210347-52-7](/img/structure/B6322264.png)
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] is a blue light-emitting fluorescent polymer with high electroluminescence quantum yield and chemical stability . It can form an emissive layer on the surface of optoelectronic devices . It has been used in the fabrication of field-effect transistors (FETs) and for the dispersion of single-walled carbon nanotubes (SWCNTs) .
Synthesis Analysis
The efficient fabrication of this polymer has been achieved using the electrostatic spray technique . The polymer ink was atomized at a considerably low voltage .Molecular Structure Analysis
The copolymer has a relatively simple backbone structure . The absorption and Raman spectroscopies indicated that the sorted single-walled carbon nanotubes (s-SWCNTs) had high purity .Chemical Reactions Analysis
The polymer has been used for the selective extraction of semiconducting single-walled carbon nanotubes (s-SWCNTs) from as-synthesized SWCNTs . The absorption and Raman spectroscopies indicated that the sorted s-SWCNTs had high purity .Physical And Chemical Properties Analysis
The polymer is solid and soluble in chloroform . It has a molecular weight (Mw) of over 20000 . It exhibits fluorescence with an excitation wavelength (λex) of 374 nm and an emission wavelength (λem) of 417 nm in chloroform .Scientific Research Applications
Optoelectronic Applications
The copolymer has been extensively studied for its potential in optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and polymer lasers. One study explores the electron and hole polarons in the copolymer, highlighting its distinct behavior in charge localization and mobility, which is crucial for optoelectronic applications (Bird et al., 2017). Another research demonstrated the use of this copolymer in electroluminescence from conjugated polymer electrospun nanofibers, showing potential for low-cost flexible nanodevice fabrication (Vohra et al., 2011).
Photovoltaic Devices
In the realm of solar energy, the copolymer has been utilized to enhance the performance of photovoltaic devices. Its application in interface passivation and electron transport improvement of polymer solar cells is notable, resulting in increased power conversion efficiency (PCE) (Li et al., 2017). This improvement is attributed to the copolymer's ability to facilitate charge transfer, demonstrating its potential in boosting the efficiency of organic solar cells.
Polymer Light-Emitting Diodes (PLEDs)
The copolymer's role in the development of PLEDs is significant, especially in the creation of devices with enhanced color tunability and stability. Research on color tunable hybrid AC powder electroluminescent devices incorporating the copolymer indicates its ability to tune emission color, achieving white light with desirable color coordinates (Zhang et al., 2016). Such studies underline the copolymer's versatility in color tuning and stability, essential for the next generation of PLEDs.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cbp/p300, a transcriptional co-activator for the androgen receptor (ar), a key driver of ar+ breast and prostate cancer
Mode of Action
It is suggested that the compound may interact with its targets, leading to a reduction in H3K27Ac at specific promoter sites concurrent with a decrease in CBP/p300 on the chromatin and a reduction in nascent RNA and enhancer RNA . This could potentially lead to a time-dependent growth inhibition in AR+ models .
Biochemical Pathways
The inhibition of cbp/p300 could potentially affect various biochemical pathways related to ar+ breast and prostate cancer .
Result of Action
It is suggested that the compound may lead to a time-dependent growth inhibition in ar+ models, which could potentially be correlated with ar expression .
Future Directions
properties
IUPAC Name |
4-(9,9-dioctylfluoren-2-yl)-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2S/c1-3-5-7-9-11-15-24-35(25-16-12-10-8-6-4-2)31-20-14-13-18-29(31)30-23-22-27(26-32(30)35)28-19-17-21-33-34(28)37-38-36-33/h13-14,17-23,26H,3-12,15-16,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPJZINEHSIVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC5=NSN=C54)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

